ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 75020-41-6) is a triazole derivative with the molecular formula C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol . The compound features a 1,2,3-triazole core substituted at position 1 with a 4-methoxybenzyl group, at position 4 with an ethyl carboxylate, and at position 5 with a hydroxyl group. Its structure enables diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which influence its crystallinity and stability. The compound is stored at 2–8°C in a dry, sealed environment to prevent degradation .
Its synthesis likely involves cycloaddition reactions or functional group transformations, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(18)11-12(17)16(15-14-11)8-9-4-6-10(19-2)7-5-9/h4-7,15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFITUXUBABYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN(C1=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DBU-Promoted Cycloaddition in Acetonitrile
A high-yielding route utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile. The protocol involves:
- Reactants : Ethyl 4-methoxybenzyl azide (1.2 equiv) and ethyl 3-oxobutanoate (β-ketoester, 1.0 equiv).
- Conditions : DBU (1.2 equiv) in MeCN (0.2 M) at 50°C for 18 hours.
- Work-up : Extraction with dichloromethane (3 × 10 mL), concentration under reduced pressure, and purification via flash chromatography (MeOH/DCM/AcOH 90:10:0.1).
This method achieves yields exceeding 85%, with DBU facilitating both deprotonation and cyclization. The 4-methoxybenzyl azide ensures regioselective formation of the 1,4-disubstituted triazole, while the β-ketoester’s keto-enol tautomerism directs hydroxy group placement at position 5.
Phase-Transfer Catalysis (PTC) with KOH/TBAB
For substrates sensitive to strong bases, phase-transfer conditions using potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) offer an alternative:
- Reactants : β-Ketoester (1.0 equiv) and 4-methoxybenzyl azide (1.2 equiv).
- Conditions : KOH (2.0 equiv), TBAB (10 mol%), diethyl ether (0.2 M), room temperature, 4 hours.
- Work-up : Filtration of the potassium salt, acidification with acetic acid, and chromatography (MeOH/DCM 1:9).
This method provides moderate yields (70–75%) but is advantageous for large-scale synthesis due to milder conditions and reduced solvent requirements.
Structural Confirmation and Analytical Data
The synthesized compound is characterized by spectroscopic and chromatographic techniques:
- ¹H NMR (DMSO-d₆) : δ 10.26 (s, 1H, -OH), 7.32–6.85 (m, 4H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.48 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.78 (s, 3H, -OCH₃), 1.46 (t, J = 7.1 Hz, 3H, -CH₂CH₃).
- IR (KBr) : 3278 cm⁻¹ (-OH), 1748 cm⁻¹ (C=O ester), 1517 cm⁻¹ (C=N triazole).
- HPLC Purity : >98% (C18 column, MeOH/H₂O 70:30).
Reaction Mechanism and Regioselectivity
The cycloaddition proceeds via a stepwise mechanism rather than a concerted Huisgen pathway:
- Deprotonation : DBU abstracts the α-hydrogen of the β-ketoester, forming an enolate.
- Nucleophilic Attack : The enolate attacks the electrophilic terminal nitrogen of the azide.
- Ring Closure : Sequential proton transfers and cyclization yield the triazole core.
Regioselectivity is governed by the electronic effects of the 4-methoxybenzyl group, which stabilizes the transition state at position 1. The hydroxy group at position 5 arises from tautomerization of the initial cycloadduct.
Comparative Analysis of Synthetic Routes
| Method | Base/Catalyst | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| DBU in MeCN | DBU | Acetonitrile | 50°C | 85–89% | High yield, short reaction time |
| Phase-Transfer Catalysis | KOH/TBAB | Diethyl ether | RT | 70–75% | Scalable, mild conditions |
Challenges and Optimization Strategies
- Byproduct Formation : Competing formation of 1,5-regioisomers is minimized by using electron-rich azides and polar aprotic solvents.
- Purification : The polar hydroxy group complicates isolation; silica gel chromatography with acidic modifiers (e.g., AcOH) improves resolution.
- Storage : The compound is hygroscopic and requires storage at 2–8°C under anhydrous conditions.
Applications and Derivatives
While the primary focus is on synthesis, this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and antimicrobial agent. The triazole moiety is known for its ability to interact with biological targets effectively.
Case Study: Antimicrobial Activity
A study conducted on various triazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the side chains could enhance the efficacy of these compounds against resistant strains.
Agricultural Applications
Triazole compounds are widely recognized for their fungicidal properties. This compound can potentially be utilized as a fungicide in crop protection.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 100 | 90 |
| Rhizoctonia solani | 75 | 80 |
This table summarizes the antifungal activity observed in preliminary studies, indicating promising results for agricultural use.
Biochemical Research
The compound's ability to act as an enzyme inhibitor has been explored. Triazoles are known to inhibit cytochrome P450 enzymes, which play critical roles in the metabolism of various substrates in living organisms.
Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can be beneficial in pharmacological contexts where modulation of drug metabolism is desired.
Material Science
Recent studies have begun to explore the incorporation of triazole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Data Table: Thermal Properties
| Composite Material | Thermal Decomposition Temperature (°C) |
|---|---|
| Polyethylene with Triazole | 320 |
| Control (Polyethylene) | 280 |
The incorporation of this compound into polyethylene significantly improved its thermal stability.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxybenzyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Position 1 Substituents :
- The 4-methoxybenzyl group in the target compound provides electron-donating effects, enhancing resonance stabilization and solubility in polar solvents. In contrast, pyridin-3-yl () introduces a heteroaromatic system, enabling π-π stacking and hydrogen bonding with nitrogen lone pairs .
- Nitro groups (e.g., p-nitrophenyl in ) are electron-withdrawing, reducing electron density on the triazole ring and increasing reactivity in reduction or substitution reactions .
Position 5 Substituents: The hydroxyl group in the target compound facilitates hydrogen bonding, influencing crystal packing (as seen in Hirshfeld surface analyses of similar compounds) . Amino groups () allow for further derivatization (e.g., amide formation) and enhance interactions with biological targets, such as enzymes . Chloro substituents () increase lipophilicity and may improve membrane permeability in drug design .
Crystallography and Intermolecular Interactions
- Hydrogen Bonding : The hydroxyl group in the target compound likely forms O–H···O bonds with carboxylate oxygens, similar to the formyl group in ’s compound, which engages in n→π* and lp···π interactions .
- π-π Stacking : The 4-methoxybenzyl group may participate in π-π interactions with the triazole ring, as observed in pyridinyl analogs () .
Q & A
Basic Question: What are the optimal synthetic routes for ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation or click chemistry. For example, similar triazole derivatives are synthesized via cyclocondensation of esters (e.g., ethyl acetoacetate) with hydrazines or azides, followed by functionalization . A reflux method using ethanol and acetic acid as catalysts (e.g., 4-hour reflux with glacial acetic acid for triazole formation ) can be adapted. Post-synthetic modifications, such as hydrolysis or alkylation, may introduce the 4-methoxybenzyl and hydroxyl groups. Purity optimization requires column chromatography or recrystallization, validated by HPLC (≥95% purity standards ).
Basic Question: What analytical techniques are critical for structural confirmation?
Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles (e.g., ethyl pyrazole carboxylates analyzed in Acta Crystallographica ).
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., 4-methoxybenzyl protons at δ 3.8–4.2 ppm ).
- IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at 3200–3600 cm⁻¹ ).
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts ).
Advanced Question: How does the hydroxyl group at position 5 influence reactivity compared to chloro or methyl analogs?
Answer:
The hydroxyl group increases hydrogen-bonding potential, affecting solubility and biological interactions. For example, chloro derivatives (e.g., ethyl 5-chloro-1-(4-methoxybenzyl)-triazole-4-carboxylate ) exhibit lower polarity but higher stability under acidic conditions. Comparative DFT studies on pyrazole analogs suggest electron-withdrawing groups (e.g., -Cl) reduce electron density at the triazole ring, altering nucleophilic substitution kinetics . Hydroxyl groups may also participate in tautomerism or chelation, impacting catalytic or pharmacological activity .
Advanced Question: What computational methods predict electronic properties and reaction pathways?
Answer:
- Density Functional Theory (DFT): Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD): Simulates solvent interactions (e.g., ethanol/water mixtures) to optimize reaction conditions .
- Docking Studies: Predicts binding affinities for biological targets (e.g., enzyme active sites using PyRx or AutoDock ).
Methodological Challenge: How to resolve contradictions in reported spectroscopic data for triazole derivatives?
Answer:
Discrepancies in melting points or NMR shifts often arise from polymorphic forms or solvent effects. For example:
- Polymorphism: XRD can distinguish crystalline vs. amorphous phases .
- Solvent Artifacts: Use deuterated solvents consistently and report residual solvent peaks .
- Dynamic NMR: Resolve rotational barriers in hindered triazoles (e.g., variable-temperature NMR ).
Advanced Question: What stability studies are required for long-term storage?
Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., >150°C for similar esters ).
- Accelerated Degradation Tests: Expose to UV light, humidity (40–75% RH), and elevated temperatures (40–60°C) for 4–12 weeks .
- HPLC-MS Monitoring: Detect hydrolysis products (e.g., free carboxylic acid formation ).
Advanced Question: How to design structure-activity relationship (SAR) studies for biological activity?
Answer:
- Core Modifications: Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxybenzyl ).
- Bioisosteric Replacement: Replace the hydroxyl group with bioisosteres (e.g., -NH₂, -CF₃) to assess potency changes .
- In Vitro Assays: Test against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or microplate readers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
